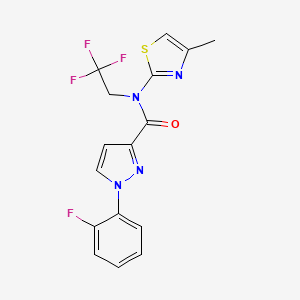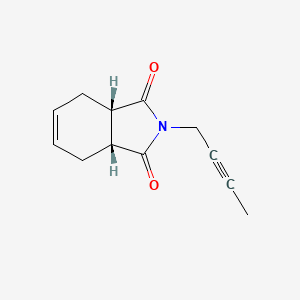![molecular formula C16H10F4N4O B7683484 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide](/img/structure/B7683484.png)
1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide, also known as TPPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPPB is a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which plays a crucial role in pain sensation and inflammation.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. TRPV1 channels are expressed in sensory neurons and play a crucial role in nociceptive signaling, making them a promising target for pain management. 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide has been shown to effectively inhibit TRPV1 channels, leading to a reduction in pain and inflammation in various animal models.
Wirkmechanismus
TRPV1 channels are activated by various stimuli, including heat, protons, and capsaicin. When activated, TRPV1 channels allow the influx of calcium ions, leading to depolarization and the release of neurotransmitters. 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide acts as a selective inhibitor of TRPV1 channels, binding to a specific site on the channel and preventing its activation. This leads to a reduction in calcium influx and neurotransmitter release, resulting in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide has been shown to effectively reduce pain and inflammation in various animal models. In addition, 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide has been shown to have minimal off-target effects, making it a promising candidate for further development. 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide is its selectivity for TRPV1 channels, which allows for targeted inhibition of pain and inflammation without affecting other physiological processes. In addition, 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide has been shown to have minimal off-target effects, making it a promising candidate for further development. However, one limitation of 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide is its relatively low potency, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide research. One area of focus could be the development of more potent TRPV1 inhibitors based on the structure of 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide. Another area of focus could be the investigation of 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide's potential therapeutic applications in other areas, such as cancer or cardiovascular disease. Finally, further research could be conducted to better understand the mechanism of action of 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide and its potential interactions with other physiological processes.
Synthesemethoden
The synthesis of 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide involves a multistep process, starting with the reaction of 2,6-difluoropyridine with 3,5-difluorobenzonitrile, followed by the reaction of the resulting intermediate with 3-aminopyrazole-4-carboxamide. The final product is obtained after purification through column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N4O/c17-10-3-1-4-11(9-10)24-8-7-12(23-24)15(25)22-14-6-2-5-13(21-14)16(18,19)20/h1-9H,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMISSIFWYBECGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=N2)C(=O)NC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7683401.png)

![5-bromo-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylaniline](/img/structure/B7683422.png)

![4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid](/img/structure/B7683433.png)
![2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B7683438.png)
![(2S)-1-[2-(5-fluoro-2-methoxyphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683445.png)
![4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7683453.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)

![1-[2-(5-Fluoro-2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7683461.png)
![(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol](/img/structure/B7683464.png)

